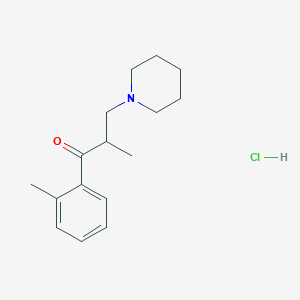
7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenazepam Acetate is a benzodiazepine derivative known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties . It is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . This compound is primarily used in scientific research and has been sold as a designer drug .
Preparation Methods
The synthesis of 3-Hydroxyphenazepam Acetate involves several steps. One common method includes the hydroxylation of phenazepam to produce 3-Hydroxyphenazepam, followed by acetylation to form the acetate ester . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the hydroxylation and acetylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3-Hydroxyphenazepam Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s properties.
Reduction: Reduction reactions can reverse the oxidation process, restoring the hydroxyl group.
Substitution: The acetate group can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxyphenazepam Acetate has several scientific research applications:
Chemistry: It is used to study the properties and reactions of benzodiazepine derivatives.
Mechanism of Action
3-Hydroxyphenazepam Acetate exerts its effects by acting as a positive allosteric modulator of the benzodiazepine site of the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to its sedative, anxiolytic, and anticonvulsant properties. The molecular targets and pathways involved include the GABA_A receptor and related signaling pathways .
Comparison with Similar Compounds
3-Hydroxyphenazepam Acetate is similar to other benzodiazepines such as lorazepam, nifoxipam, and nitemazepam . it has unique properties, including its specific interaction with the GABA_A receptor and its distinct pharmacokinetic profile . Compared to phenazepam, 3-Hydroxyphenazepam Acetate has diminished myorelaxant properties but is equivalent in most other regards .
Similar Compounds
- Lorazepam
- Nifoxipam
- Nitemazepam
- Phenazepam
Properties
Molecular Formula |
C17H12BrClN2O3 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H12BrClN2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) |
InChI Key |
WFNOHKYMHSJTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)






